molecular formula C15H18N2O B8698215 3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine

3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine

Cat. No.: B8698215
M. Wt: 242.32 g/mol
InChI Key: YBFGPKSMCFOMQS-UHFFFAOYSA-N
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Description

3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine is a complex organic compound that belongs to the class of pyridine derivatives This compound features a pyridine ring substituted with an amine group at the 2-position and a benzyl ether group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Benzyl Ether: The initial step involves the reaction of 4-(1-Methylethyl)benzyl alcohol with a suitable pyridine derivative under basic conditions to form the benzyl ether linkage.

    Amination: The next step involves the introduction of the amine group at the 2-position of the pyridine ring. This can be achieved through nucleophilic substitution reactions using amine sources such as ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the pyridine ring or the benzyl ether group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the amine or benzyl ether positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzyl ether group can enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group on the benzyl ether moiety further differentiates it from other similar compounds, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

IUPAC Name

3-[(4-propan-2-ylphenyl)methoxy]pyridin-2-amine

InChI

InChI=1S/C15H18N2O/c1-11(2)13-7-5-12(6-8-13)10-18-14-4-3-9-17-15(14)16/h3-9,11H,10H2,1-2H3,(H2,16,17)

InChI Key

YBFGPKSMCFOMQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)COC2=C(N=CC=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of cesium carbonate (2.82 g), 1,10-phenanthrolin (0.208 g), (4-isopropylphenyl)methanol (8.68 g), 3-bromopyridin-2-amine (1 g) and copper (I) iodide (0.110 g) in toluene (10 mL) was stirred under a nitrogen atmosphere at 110° C. overnight, and at 130° C. for 5 hr. The reaction mixture was added to saturated brine, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (0.92 g) as a pale-yellow solid.
Name
cesium carbonate
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
0.208 g
Type
reactant
Reaction Step One
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
0.11 g
Type
catalyst
Reaction Step One
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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